Potency Enhancement: 6‑Ethyl Substitution Confers 2–3 Orders of Magnitude Greater TS/DHFR Inhibition vs. 6‑Methyl Analogue
In a direct head‑to‑head comparison of classical antifolates built on the thieno[2,3‑d]pyrimidine core, the 6‑ethyl analogue (compound 2) exhibited a 2–3 order of magnitude increase in potency and a broader spectrum of tumor cell inhibition compared to the 6‑methyl analogue (compound 1) [1]. This differential is attributed to enhanced hydrophobic interactions within the folate‑binding pocket, as confirmed by X‑ray crystallography [2].
| Evidence Dimension | In vitro tumor cell growth inhibition (GI₅₀) and enzyme inhibition (IC₅₀) potency |
|---|---|
| Target Compound Data | Compound 2 (6‑ethyl): IC₅₀ (human TS) = 54 nM; IC₅₀ (human DHFR) = 19 nM; nanomolar GI₅₀ values across multiple tumor cell lines [3] |
| Comparator Or Baseline | Compound 1 (6‑methyl analogue of 2): Higher IC₅₀ values; narrower spectrum of tumor inhibition |
| Quantified Difference | Potency increase of 2–3 orders of magnitude (100–1000×) for 6‑ethyl vs. 6‑methyl [4] |
| Conditions | Human TS and DHFR enzyme inhibition assays; human tumor cell line panel (GI₅₀) |
Why This Matters
For procurement decisions, the 6‑ethyl substitution is not cosmetic; it directly translates to nanomolar cellular activity, making this core essential for lead optimization programs where potency is a critical go/no‑go criterion.
- [1] Gangjee A, et al. J Med Chem. 2009;52(15):4892-4902. View Source
- [2] Gangjee A, et al. J Med Chem. 2009;52(15):4892-4902. View Source
- [3] Gangjee A, et al. J Med Chem. 2009;52(15):4892-4902. View Source
- [4] Gangjee A, et al. J Med Chem. 2009;52(15):4892-4902. View Source
